molecular formula C23H42N2O4 B111420 N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid CAS No. 1217776-08-3

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Cat. No.: B111420
CAS No.: 1217776-08-3
M. Wt: 410.6 g/mol
InChI Key: ZRIOKRZSXPPREV-NIFFTEIASA-N
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Description

“Boc-4,5-dehydro-D-leu-OH dcha” is a chemical compound with the CAS number 1217776-08-3 . It has a molecular weight of 410.591 and a molecular formula of C23H42N2O4 . The compound is also known by other synonyms such as "(2R)-2- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoic Acid N-Cyclohexylcyclohexanamine (1:1)" .


Molecular Structure Analysis

The molecular structure of “Boc-4,5-dehydro-D-leu-OH dcha” can be represented by the following SMILES notation: CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 . This notation provides a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

“Boc-4,5-dehydro-D-leu-OH dcha” has a boiling point of 365ºC at 760 mmHg and a melting point of 148-153ºC . The compound has a flash point of 174.5ºC . It has a topological polar surface area of 87.7Ų and a rotatable bond count of 8 .

Scientific Research Applications

Peptide Synthesis and Coupling

Boc-4,5-dehydro-D-leu-OH dcha is involved in various peptide synthesis and coupling processes. For instance, Boc-Gly-Ala-SH was coupled with polymer-bound Leu using dicyclohexylcarbodiimide (DCC) and other reagents, highlighting its role in enhancing coupling efficiency and reducing epimer content in peptide synthesis (Yamashiro & Blake, 2009). Similarly, Boc-Leu-N-Me-Leu-OBzl was synthesized using various coupling reagents, demonstrating the versatility of Boc-4,5-dehydro-D-leu-OH dcha in peptide coupling reactions and the ability to yield high-quality peptides (Shi-hai, 2009).

Polymer Chemistry and Chiral Copolymer Synthesis

The compound plays a crucial role in polymer chemistry, specifically in the synthesis of chiral copolymers. Research demonstrated the synthesis of chiral copolymer series with opposite chiroptical properties and explored their pH and temperature-responsive behavior, indicating the potential of Boc-4,5-dehydro-D-leu-OH dcha in creating smart materials (Bauri et al., 2013). Additionally, it's used in the controlled synthesis of amino acid-based chiral polymers, exhibiting pH-responsive behavior and indicating their potential in drug delivery applications and biomolecule conjugation (Bauri et al., 2013).

Structural Studies and Conformational Analysis

Boc-4,5-dehydro-D-leu-OH dcha contributes to the understanding of peptide and polymer structures. For example, the structure of depsipeptides was analyzed, revealing α/310‐conjugated helix formations and providing insights into the conformational properties of peptides and depsipeptides (Oku et al., 2004). The enhancement of peptide coupling reactions using 4-dimethylaminopyridine (DMAP) with Boc-4,5-dehydro-D-leu-OH dcha was also studied, showcasing its role in achieving near-quantitative couplings in peptide synthesis (Wang et al., 2009).

Safety and Hazards

The safety and hazards of “Boc-4,5-dehydro-D-leu-OH dcha” are indicated by the symbols GHS05, GHS07, and GHS09 . The compound has a signal word of "Danger" . For more detailed safety information, please refer to the compound’s Material Safety Data Sheet (MSDS) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Boc-4,5-dehydro-D-leu-OH dcha can be achieved through a multi-step process that involves protection, deprotection, and coupling reactions.", "Starting Materials": [ "Boc-D-leucine", "TFA", "HCl", "NaOH", "NaHCO3", "Na2SO4", "EDC", "HOBt", "DCC", "AcOH", "DCM", "MeOH", "Et3N", "Pyridine", "4,5-dehydro-D-leucine", "DCHA" ], "Reaction": [ "Protection of Boc-D-leucine with TFA to yield Boc-D-leucine-TFA", "Deprotection of Boc-D-leucine-TFA with HCl to yield D-leucine-TFA", "Coupling of D-leucine-TFA with 4,5-dehydro-D-leucine using EDC, HOBt, and DCC in AcOH/DCM", "Deprotection of the TFA group with NaOH to yield D-leucine", "Coupling of D-leucine with DCHA using EDC, HOBt, and DCC in Pyridine/DMF", "Boc protection of the resulting compound with Boc2O and Et3N", "Purification of the final product with NaHCO3 and Na2SO4" ] }

CAS No.

1217776-08-3

Molecular Formula

C23H42N2O4

Molecular Weight

410.6 g/mol

IUPAC Name

dicyclohexylazanium;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t;8-/m.1/s1

InChI Key

ZRIOKRZSXPPREV-NIFFTEIASA-N

Isomeric SMILES

CC(=C)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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